2-(4-Bromo-phenyl)-benzooxazole 2-(4-Bromo-phenyl)-benzooxazole
Brand Name: Vulcanchem
CAS No.: 3164-13-4
VCID: VC2049020
InChI: InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol

2-(4-Bromo-phenyl)-benzooxazole

CAS No.: 3164-13-4

Cat. No.: VC2049020

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-phenyl)-benzooxazole - 3164-13-4

Specification

CAS No. 3164-13-4
Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
IUPAC Name 2-(4-bromophenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Standard InChI Key RBVHJNZMSBQFDK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br

Introduction

Molecular Structure and Identification

2-(4-Bromo-phenyl)-benzooxazole is a heterocyclic aromatic compound featuring a benzoxazole moiety bonded to a 4-bromophenyl group at the 2-position. The benzoxazole structure consists of a benzene ring fused with an oxazole ring, creating a planar molecule with conjugated π electrons .

The compound can be identified through the following parameters:

ParameterInformation
CAS Number3164-13-4
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
IUPAC Name2-(4-bromophenyl)-1,3-benzoxazole
Standard InChIInChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Standard InChIKeyRBVHJNZMSBQFDK-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br

This compound is also known by several synonyms including 2-(4-bromophenyl)benzo[d]oxazole, 2-(p-Bromophenyl)benzoxazole, and Benzoxazole,2-(4-bromophenyl)- .

Synthesis Methods

Several synthetic routes have been developed for preparing 2-(4-Bromo-phenyl)-benzooxazole, with varying conditions and yields. The most common methods include:

Polyphosphoric Acid (PPA) Method

This classical approach involves the condensation of o-aminophenol with 4-bromobenzoic acid in polyphosphoric acid (PPA). The reaction typically proceeds under nitrogen atmosphere at elevated temperatures (170-200°C) for 1.5-2.5 hours . After completion, the reaction mixture is poured into an ice-water mixture and neutralized with sodium hydroxide solution. The crude product is then recrystallized from an ethanol-water mixture.

Cyanogen Bromide Method

Another method involves treating 2-aminophenol with cyanogen bromide (CNBr) to form 2-aminobenzoxazole, which can then be further reacted to produce the target compound .

Applications and Biological Activities

The benzoxazole scaffold, including 2-(4-Bromo-phenyl)-benzooxazole, has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Pharmaceutical Applications

Benzoxazole derivatives have demonstrated a wide range of pharmacological properties:

Biological ActivityReferences
Antimicrobial
Antiviral
Antibiotic
Antitumor
Anti-inflammatory
Anticonvulsant
Antitubercular
Antidepressant

Specifically, research has shown that 2-(4-bromophenyl)-1,3-benzoxazole and related compounds exhibit promising activity against influenza A virus . The compound can serve as a scaffold for developing novel therapeutic agents.

Material Science Applications

Beyond pharmaceutical applications, benzoxazole compounds like 2-(4-Bromo-phenyl)-benzooxazole are interesting fluorescent compounds with potential applications in:

  • Fluorescent probes

  • Optical brightening agents

  • Potential bleaching herbicides

  • Semiconductor materials

Structure-Activity Relationships

Research into benzoxazole derivatives has revealed important structure-activity relationships that help explain their biological efficacy:

  • The planar structure of the benzoxazole core enables interaction with biological targets through π-π stacking interactions.

  • The bromine atom at the para position of the phenyl ring enhances lipophilicity, which can improve membrane permeability and bioavailability.

  • Studies of related compounds indicate that distal aryl moieties with higher lipophilic character tend to exhibit improved pharmacological activity .

  • The 2-position substituent (in this case, 4-bromophenyl) significantly influences the compound's biological activity profile and potency.

  • Low toxicity in warm-blooded animals has been observed for many benzoxazole derivatives, suggesting potential safety advantages for pharmaceutical applications .

Recent Research Developments

Recent research has expanded our understanding of 2-(4-Bromo-phenyl)-benzooxazole and its derivatives:

Novel Synthetic Approaches

The development of green chemistry methods has led to more efficient synthetic routes. The use of nanocatalysts, particularly NiFe2O4@SiO2@aminoglucose magnetic nanoparticles, has enabled solvent-free synthesis at room temperature with high yields (98%) and significantly reduced reaction times .

Medicinal Chemistry Advancements

Research into benzoxazole derivatives has yielded promising findings:

  • 2-(2-Arylphenyl)benzoxazole derivatives have been found to be novel and selective ligands for cyclooxygenase-2 (COX-2), with some compounds showing better selectivity than clinically used NSAIDs like celecoxib .

  • Novel triazolo-thiadiazoles bearing benzoxazole moieties have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) studies .

  • 5-Substituted-2-(4-substituted phenyl)-1,3-benzoxazoles have shown potential as influenza virus A inhibitors .

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